6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 105300-43-4
VCID: VC20741266
InChI: InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)
SMILES: C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Molecular Formula: C12H10FN3O4
Molecular Weight: 279.22 g/mol

6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide

CAS No.: 105300-43-4

Cat. No.: VC20741266

Molecular Formula: C12H10FN3O4

Molecular Weight: 279.22 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide - 105300-43-4

CAS No. 105300-43-4
Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
IUPAC Name 6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Standard InChI InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)
Standard InChI Key WAAPEIZFCHNLKK-UHFFFAOYSA-N
SMILES C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Canonical SMILES C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N

Chemical Identity and Basic Properties

6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide is a synthetic organic compound characterized by its complex heterocyclic structure. It belongs to the class of spiro compounds, which feature a spiro carbon atom that forms part of two distinct ring systems. This particular compound combines chromene and imidazolidine ring systems, creating a unique three-dimensional architecture.

The compound was first registered in chemical databases in 2005, with the most recent modification to its entry occurring in 2025, indicating ongoing research interest in this molecule . It has been assigned multiple identifiers in chemical databases to facilitate its tracking and reference in scientific literature.

Identification and Classification

The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1. These identifiers ensure precise recognition across different chemical databases and literature sources.

Table 1: Chemical Identification Parameters

ParameterValue
Common Name6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide
CAS Registry Number105300-43-4
PubChem CID3349
Molecular FormulaC₁₂H₁₀FN₃O₄
Molecular Weight279.22 g/mol
IUPAC Name6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
InChIKeyWAAPEIZFCHNLKK-UHFFFAOYSA-N
Creation Date in Databases2005-03-25

The compound falls into several chemical classification categories, including heterocyclic compounds, spiro compounds, fluorinated organic compounds, and potential pharmaceutical agents .

Physical and Chemical Properties

The physical and chemical properties of 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide are largely determined by its complex structure, which includes multiple functional groups that contribute to its reactivity profile and potential biological interactions.

The presence of the carboxamide group (-CONH₂) introduces hydrogen bonding capabilities, while the fluorine substituent enhances lipophilicity and metabolic stability. The compound's spiro configuration creates a rigid three-dimensional structure that can be advantageous for specific receptor interactions in biological systems.

Structural Characteristics

The chemical structure of 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide presents a fascinating example of molecular architecture that combines multiple structural elements into a single entity. Understanding this structure is essential for predicting its chemical behavior and biological activities.

Molecular Structure Analysis

The compound features a spiro carbon that serves as the junction between two heterocyclic systems: a chromene moiety and an imidazolidine ring. This spiro configuration creates a three-dimensional structure that distinguishes it from planar aromatic compounds .

The chromene portion consists of a benzopyran system with a fluoro substituent at position 6, while the imidazolidine component contains two carbonyl groups at positions 2' and 5'. Additionally, the compound bears a carboxamide group at position 2 of the chromene ring, which contributes to its hydrogen bonding capabilities .

Structural Representations

The structure can be represented in multiple formats to facilitate various types of chemical analysis and database searching. The canonical SMILES notation provides a linear representation of the structure, while InChI offers a standardized identifier that encodes structural information in a hierarchical manner.

Table 2: Structural Representation Formats

Representation TypeValue
SMILESC1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
InChIInChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)
2D StructureAvailable in chemical databases as a planar representation showing bond connectivity
3D ConformerMultiple conformations available, showing the actual spatial arrangement of atoms

The molecule's three-dimensional structure is particularly important for understanding its potential interactions with biological targets, as the spatial arrangement of functional groups often determines binding affinity and selectivity .

Synthesis and Characterization

The synthesis of 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide involves sophisticated organic chemistry techniques due to its complex structure. Various synthetic routes have been developed to efficiently produce this compound with high purity.

Characterization Techniques

Proper characterization of 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide is essential to confirm its structure and purity. Multiple analytical techniques are typically employed in combination to provide comprehensive characterization data.

Table 3: Common Characterization Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation through ¹H, ¹³C, and ¹⁹F NMR spectra; identification of key structural features
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation pattern analysis
Infrared Spectroscopy (IR)Identification of functional groups (carbonyl, carboxamide, C-F bonds)
X-ray CrystallographyDefinitive three-dimensional structure and absolute configuration
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of potential isomers

NMR spectroscopy is particularly valuable for confirming the spiro structure, as it can provide evidence for the quaternary spiro carbon through ¹³C NMR, while ¹⁹F NMR offers specific information about the fluorine environment.

Biological Activities and Applications

While specific biological activity data for 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide is limited in the available search results, compounds with similar structural features have demonstrated promising biological properties in various research contexts.

Structure-Activity Relationships

The biological activity of spiro compounds is often highly dependent on their three-dimensional structure, with the spiro carbon creating a rigid framework that can facilitate specific interactions with biological targets. The fluorine substituent is a common feature in pharmaceutical compounds, typically introduced to enhance metabolic stability, lipophilicity, and binding affinity.

The presence of the carboxamide group in 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide provides hydrogen bonding capabilities that may contribute to target recognition and binding, while the imidazolidine dione moiety could engage in additional interactions with protein residues.

Comparison with Related Compounds

To better understand the potential properties and applications of 6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide, it is valuable to examine related compounds that share structural similarities or functional group patterns.

Structurally Similar Compounds

Several classes of compounds share structural features with our target molecule. For instance, the imidazopyridine derivatives described in the literature have demonstrated high potency as respiratory syncytial virus fusion inhibitors . While these compounds differ in their core structure, they share the presence of heterocyclic systems that can be optimized for specific biological activities.

Another related compound identified in the search results is 6-fluorospiro[3.3]heptane-2-carboxamide, which shares both the fluorine substituent and the carboxamide group, albeit in a different structural context . This compound has a simpler spiro system compared to our target molecule but may exhibit similar pharmacokinetic properties due to the shared functional groups.

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